L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-

Thyroid hormone analog Metamorphosis assay Oxygen consumption

O-Methylthyroxine (CAS 4367-89-9), chemically known as L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-, is a synthetic thyroid hormone analog derived from thyroxine (T4) by methylation of the phenolic hydroxyl group at the 4′-position. This modification distinguishes it from endogenous thyroid hormones and other closely related analogs.

Molecular Formula C16H13I4NO4
Molecular Weight 790.90 g/mol
CAS No. 4367-89-9
Cat. No. B12321646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
CAS4367-89-9
Molecular FormulaC16H13I4NO4
Molecular Weight790.90 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I
InChIInChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1
InChIKeyCTRBRDHEPJCPON-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methylthyroxine (CAS 4367-89-9): A Structurally Distinct Thyroid Hormone Analog for Endocrinological Research and Procurement


O-Methylthyroxine (CAS 4367-89-9), chemically known as L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-, is a synthetic thyroid hormone analog derived from thyroxine (T4) by methylation of the phenolic hydroxyl group at the 4′-position. This modification distinguishes it from endogenous thyroid hormones and other closely related analogs. It is primarily utilized as a reference standard, a metabolite in pharmacokinetic studies of levothyroxine, and a mechanistic probe for investigating structure-activity relationships (SAR) in thyroid hormone signaling . As an impurity of levothyroxine , its procurement is critical for pharmaceutical quality control; however, its unique structural modification means it cannot be considered functionally interchangeable with T4, T3, or other thyronine-based compounds in research settings [1].

Why T4 and T3 Cannot Substitute for O-Methylthyroxine in Targeted Research: A Case of Divergent Activity and Metabolism


The simple substitution of O-Methylthyroxine with thyroxine (T4) or triiodothyronine (T3) is scientifically invalid due to the profound impact of 4′-O-methylation on the molecule's pharmacodynamic and metabolic profile. Unlike its parent compound T4, O-Methylthyroxine exhibits a divergent functional profile, being more potent in some classical thyroid hormone assays but significantly less effective in others [1]. Crucially, its metabolic fate is fundamentally altered; the modification does not create a more stable analog as is often assumed, but instead dramatically accelerates its deiodination rate by at least 5-fold compared to T4 under identical conditions [2]. Therefore, researchers or quality control units procuring this compound as a reference standard, metabolite, or pharmacological tool must not replace it with generic T4/T3, as the resulting biological and analytical outcomes would be entirely non-representative.

Quantitative Evidence for Selecting O-Methylthyroxine (CAS 4367-89-9) Over Closest Analogs


Divergent In Vivo Potency Profile of O-Methylthyroxine Compared to DL-Thyroxine

In a head-to-head in vivo study, O-Methyl-DL-thyroxine demonstrated a contradictory potency profile compared to DL-thyroxine. It was approximately twice as active in inducing tadpole metamorphosis, a classical thyroid hormone assay, yet its systemic metabolic effect was markedly weaker [1].

Thyroid hormone analog Metamorphosis assay Oxygen consumption In vivo pharmacology

Accelerated Biomimetic Deiodination Rate of O-Methylthyroxine Relative to T4

Contrary to vendor claims of improved metabolic stability, O-methylation at the 4′-hydroxyl position drastically accelerates the rate of deiodination. A study using peri-substituted naphthalene-1,8-diselenols as iodothyronine deiodinase mimics showed that the overall deiodination rate of O-Methylthyroxine (T4(Me)) is increased at least 5-fold compared to T4 under identical chemical conditions [1].

Drug metabolism Deiodination Iodothyronine deiodinase mimic Chemical stability

O-Methylation Establishes a Unique in Vitro Functional Divergence Profile Not Observed with Endogenous Thyroid Hormones

A broader class-level study on O-methyl ether derivatives of thyroid hormones revealed a unique functional pattern. While O-Methyl triiodothyronine (the T3 equivalent) was equipotent to T3 in metamorphosis, it was less active in metabolic rate and goiter prevention assays. Importantly, a related O-methyl derivative (O-Methyl triiodothyroacetic acid) was identified as the most potent enhancer of rat liver mitochondrial ATPase activity and uncoupler of oxidative phosphorylation within the tested series, surpassing even non-methylated, active thyroid substances [1].

Structure-activity relationship (SAR) O-Methyl ether derivatives Uncoupling oxidative phosphorylation Mitochondrial activity

Validated Applications of O-Methylthyroxine Based on Differential Evidence


Pharmaceutical Quality Control and Impurity Profiling of Levothyroxine

O-Methylthyroxine (CAS 4367-89-9) is an identified impurity in levothyroxine sodium [1]. The procurement of a high-purity, well-characterized reference standard is mandatory for analytical method development and validation. Given its divergent chemical properties and distinct metabolic deiodination rate—at least 5 times faster than T4 [2]—it cannot be simulated by using a simpler T4 standard. Its unique chromatographic and spectrometric signature relative to other thyronine analogs ensures selective detection, making it an essential, non-substitutable material for any laboratory performing forced degradation studies or routine batch release testing.

Metabolic Pathway Dissection and Metabolite Identification Studies

This compound has been identified as an endogenous metabolite in mammalian systems, specifically characterized in the urine of rats and humans receiving labelled L-thyroxine [1]. Researchers studying the complex hepatic and peripheral metabolism of thyroid hormones can use O-Methylthyroxine as an analytical standard to accurately identify and quantify this pathway. Its profound functional divergence from T4, confirmed by its differential in vivo potency profile [2], makes it a critical tool for selectively probing the role of O-methylation in thyroid hormone inactivation and clearance, rather than using generic T4/T3 metabolite kits.

Investigating the Structural Basis of Thyroid Hormone Receptor Activation and Deiodinase Specificity

For structural biological or pharmacological investigations, O-Methylthyroxine serves as a structurally well-defined probe. The 4'-O-methyl group specifically eliminates the hydrogen bond donor capability of the phenolic -OH, a feature that computational models show is crucial for interaction with the nuclear thyroid hormone receptor (TR) [1]. In parallel, data confirms this modification drastically accelerates its deiodination by >5 times in a mimic system [2]. This makes it an irreplaceable tool for studying the steric and electronic determinants of deiodinase substrate recognition and for exploring TR-mediated gene transcription responses, where its activity is no longer a simple 'on/off' switch but a selective modulator of a subset of T4's effects.

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